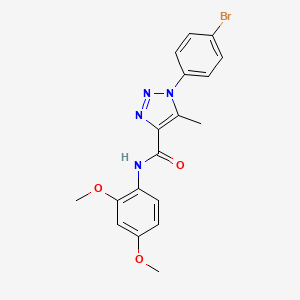

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Compound ID: E141-0937) is a triazole-based carboxamide derivative with a molecular formula of C₁₈H₁₇BrN₄O₃ and a molecular weight of 417.26 g/mol . The compound features:

- A 4-bromophenyl group at the 1-position of the triazole ring.

- A 5-methyl substituent on the triazole core.

- A 2,4-dimethoxyphenyl carboxamide moiety at the 4-position.

Key physicochemical properties include a logP of 3.64, indicating moderate lipophilicity, a polar surface area of 64.65 Ų, and one hydrogen bond donor . The achiral nature (steroiACHIRAL) simplifies its synthetic and analytical handling .

Properties

IUPAC Name |

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O3/c1-11-17(21-22-23(11)13-6-4-12(19)5-7-13)18(24)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMWFEHHJOBMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring:

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on the Triazole Core

Key Findings :

- Halogen Substitution : Bromine (van der Waals radius: 1.85 Å) enhances hydrophobic interactions compared to chlorine (1.75 Å) or methyl groups .

- Positional Effects : Para-substituted halogens (e.g., 4-Br in E141-0937) minimize steric clashes compared to ortho-substituted analogs (e.g., 2-Cl in ) .

Carboxamide Variations

Table 2: Carboxamide Group Modifications

Key Findings :

- Methoxy vs. Fluoro : The 2,4-dimethoxyphenyl group in E141-0937 balances lipophilicity and solubility, whereas fluorinated analogs () prioritize metabolic stability .

Halogenation and Conformational Analysis

Table 3: Halogen and Conformational Effects

Biological Activity

The compound 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative of the triazole class, characterized by a complex structure that includes a triazole ring, aromatic substituents, and a carboxamide functional group. With the molecular formula and a molecular weight of approximately 426.29 g/mol, this compound has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound has been linked to its interactions with various biological targets, including enzymes and receptors involved in drug metabolism. Notably, it has shown potential as an inhibitor of nuclear receptors such as the Pregnane X receptor (PXR), which plays a critical role in xenobiotic metabolism and drug interactions.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The structural modifications in This compound can influence its binding affinity to cancer cell lines. For example, studies have demonstrated that similar triazole compounds can inhibit the growth of various cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .

Antifungal Properties

The triazole core is well-known for its antifungal activity. Compounds within this class have been extensively studied for their efficacy against fungal pathogens. The structural features of This compound suggest it may possess similar antifungal properties, potentially acting through inhibition of ergosterol synthesis or other critical fungal metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the bromophenyl and dimethoxyphenyl groups can significantly alter the biological activity of triazole derivatives. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Chlorine substitution on phenyl ring | Potentially different biological activity |

| 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Different chlorophenyl position | Variation in biological activity due to substitution |

| 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Fluorine substitution on phenyl ring | Enhanced metabolic stability compared to other derivatives |

These variations highlight how subtle changes in chemical structure can lead to significant differences in pharmacological profiles.

Study on Anticancer Activity

In a recent study evaluating various triazole derivatives against human cancer cell lines, This compound was tested alongside structurally similar compounds. The results indicated that this compound exhibited moderate to high activity against several cancer types with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested .

Antifungal Efficacy Assessment

Another investigation focused on the antifungal properties of triazole derivatives revealed that compounds with similar structures to This compound showed effective inhibition against Candida albicans and Aspergillus species. The study reported IC50 values as low as 5 µM for certain derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.